molecular formula C23H18BrN3O3 B14166818 2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide CAS No. 898648-08-3

2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide

Cat. No.: B14166818
CAS No.: 898648-08-3
M. Wt: 464.3 g/mol
InChI Key: PYXCEXGQXWTOEV-UHFFFAOYSA-N
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Description

2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. This compound is characterized by its unique structure, which includes an indolizine core, a bromophenyl group, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indolizine derivatives.

Scientific Research Applications

2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-[(4-chlorophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide
  • 2-amino-3-[(4-fluorophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide

Uniqueness

2-amino-3-[(4-bromophenyl)carbonyl]-N-(3-methoxyphenyl)indolizine-1-carboxamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to certain targets.

Properties

CAS No.

898648-08-3

Molecular Formula

C23H18BrN3O3

Molecular Weight

464.3 g/mol

IUPAC Name

2-amino-3-(4-bromobenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide

InChI

InChI=1S/C23H18BrN3O3/c1-30-17-6-4-5-16(13-17)26-23(29)19-18-7-2-3-12-27(18)21(20(19)25)22(28)14-8-10-15(24)11-9-14/h2-13H,25H2,1H3,(H,26,29)

InChI Key

PYXCEXGQXWTOEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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